![molecular formula C17H17ClN2O2 B4239703 N-(4-chlorobenzyl)-4-(propionylamino)benzamide](/img/structure/B4239703.png)
N-(4-chlorobenzyl)-4-(propionylamino)benzamide
Overview
Description
N-(4-chlorobenzyl)-4-(propionylamino)benzamide, also known as CBP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. CBP belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-(propionylamino)benzamide is not fully understood. However, it has been proposed that N-(4-chlorobenzyl)-4-(propionylamino)benzamide inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. N-(4-chlorobenzyl)-4-(propionylamino)benzamide has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(propionylamino)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-chlorobenzyl)-4-(propionylamino)benzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. In addition, N-(4-chlorobenzyl)-4-(propionylamino)benzamide has been found to reduce the expression of vascular endothelial growth factor (VEGF), a protein that is involved in angiogenesis.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-4-(propionylamino)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in vitro. However, N-(4-chlorobenzyl)-4-(propionylamino)benzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-(4-chlorobenzyl)-4-(propionylamino)benzamide has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-4-(propionylamino)benzamide. One area of research is the development of more potent and selective N-(4-chlorobenzyl)-4-(propionylamino)benzamide analogs. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-chlorobenzyl)-4-(propionylamino)benzamide in vivo. Furthermore, the potential use of N-(4-chlorobenzyl)-4-(propionylamino)benzamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the role of N-(4-chlorobenzyl)-4-(propionylamino)benzamide in the regulation of immune responses and its potential use in immunotherapy should be investigated.
Scientific Research Applications
N-(4-chlorobenzyl)-4-(propionylamino)benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and analgesic effects. N-(4-chlorobenzyl)-4-(propionylamino)benzamide has been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(propanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-16(21)20-15-9-5-13(6-10-15)17(22)19-11-12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKVMWCZFQVCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(propanoylamino)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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